molecular formula C18H13FN2OS2 B10974867 N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-2-(thiophen-2-yl)acetamide

N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-2-(thiophen-2-yl)acetamide

Cat. No.: B10974867
M. Wt: 356.4 g/mol
InChI Key: KSCLEZFYKCTFQK-UHFFFAOYSA-N
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Description

N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-2-(thiophen-2-yl)acetamide is a complex organic compound with a unique structure that includes cyano, fluorophenyl, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nitration and Reduction: Starting with a fluorophenyl compound, nitration followed by reduction can introduce the cyano group.

    Thiophene Formation: The thiophene rings are synthesized through cyclization reactions involving sulfur-containing reagents.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the fluorophenyl and thiophene groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation.

    Amines: Formed through reduction of the cyano group.

    Substituted Thiophenes: Formed through substitution reactions.

Scientific Research Applications

N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-2-(thiophen-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyano and fluorophenyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-cyano-4-(4-chlorophenyl)-5-methylthiophen-2-yl]-2-(thiophen-2-yl)acetamide
  • N-[3-cyano-4-(4-bromophenyl)-5-methylthiophen-2-yl]-2-(thiophen-2-yl)acetamide

Uniqueness

N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-2-(thiophen-2-yl)acetamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to similar compounds with different halogen substitutions.

Properties

Molecular Formula

C18H13FN2OS2

Molecular Weight

356.4 g/mol

IUPAC Name

N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C18H13FN2OS2/c1-11-17(12-4-6-13(19)7-5-12)15(10-20)18(24-11)21-16(22)9-14-3-2-8-23-14/h2-8H,9H2,1H3,(H,21,22)

InChI Key

KSCLEZFYKCTFQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)CC2=CC=CS2)C#N)C3=CC=C(C=C3)F

Origin of Product

United States

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